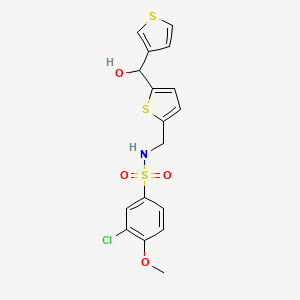

3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,17,19-20H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVYGOZDOOVOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃ClN₂O₃S

- Molecular Weight : 372.90 g/mol

- IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic natural substrates, allowing it to bind effectively at active sites, thereby modulating various biological pathways.

Biological Activity

Research indicates that the compound exhibits a range of biological activities, primarily in the fields of medicinal chemistry and pharmacology. Notable activities include:

- Antimicrobial Activity : Sulfonamides, including this compound, have demonstrated antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways. The thiophene ring enhances this activity due to its electron-rich nature, facilitating interaction with bacterial enzymes.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is significant for therapeutic applications in diseases characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into how specific functional groups influence biological activity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Structure | Moderate antimicrobial activity |

| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | Structure | High anti-inflammatory activity |

| N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methoxybenzamide | Structure | Low antimicrobial activity |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL. The results indicated a mechanism involving disruption of folate synthesis pathways.

- Anti-inflammatory Activity Assessment : In vitro assays showed that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by over 70%, suggesting potent anti-inflammatory properties.

- Cancer Cell Line Testing : The compound was tested on HeLa and MCF-7 cancer cell lines, revealing an IC50 value of 12 µM for HeLa cells, indicating potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s uniqueness lies in its bis-thiophene and hydroxyalkyl substituents. Below is a comparison with structurally related sulfonamides:

Physical and Spectroscopic Properties

Melting points and spectroscopic trends highlight substituent effects:

Trends :

- Electron-withdrawing groups (e.g., trifluoromethyl in compound 28) correlate with higher melting points (277–289°C) compared to methoxy-substituted analogs (237–239°C) .

- Hydroxy groups (as in the target compound) may reduce melting points relative to non-polar substituents due to disrupted crystallinity, though direct data are lacking.

Q & A

Q. What established synthetic routes are available for preparing this sulfonamide derivative?

The synthesis typically involves multi-step protocols, including:

- Thiophene core construction : Reacting hydroxy(thiophen-3-yl)methyl precursors with thiophen-2-ylmethylamine via nucleophilic substitution (e.g., using 1,4-dioxane as a solvent and benzoylisothiocyanate for thiourea linkages) .

- Sulfonamide coupling : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with the thiophene-containing amine intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Protection/deprotection strategies : Hydroxyl groups may require protection (e.g., acetyl or benzyl groups) during synthesis to prevent side reactions .

Q. What analytical methods are used for structural characterization?

Key techniques include:

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., Cambridge Crystallographic Data Centre protocols for sulfonamide derivatives) .

- NMR spectroscopy : H and C NMR confirm substituent positions on the benzene and thiophene rings, with methoxy (-OCH) and sulfonamide (-SONH-) groups showing distinct shifts .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for chlorine and sulfur isotopes .

Q. How is purity assessed during synthesis?

- HPLC with UV detection : Monitors reaction progress using reverse-phase columns (C18) and mobile phases like acetonitrile/water .

- Melting point analysis : Consistency with literature values (e.g., sulfonamide derivatives typically melt between 180–220°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Substituent variation : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., nitro) enhances enzyme inhibition, while bulkier thiophene substituents reduce membrane permeability .

- Bioisosteric replacements : Substituting the hydroxy(thiophen-3-yl)methyl group with furan or pyridine analogs alters target selectivity, as seen in antibacterial sulfonamide derivatives .

Q. What computational strategies predict binding affinity with enzyme targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like carbonic anhydrase, using PubChem 3D conformers for the sulfonamide group .

- MD simulations : Assess stability of the sulfonamide-enzyme complex in aqueous environments (e.g., GROMACS with AMBER force fields) .

Q. How are contradictory biological activity data resolved across studies?

- Meta-analysis : Cross-referencing IC values from enzyme assays (e.g., kinase inhibition) with structural variations reported in crystallography data .

- Dose-response validation : Re-testing disputed compounds under standardized conditions (e.g., fixed pH and temperature) to isolate experimental variables .

Q. What strategies improve regioselectivity in thiophene functionalization?

- Directing groups : Using -OH or -OCH substituents to guide electrophilic substitution to the 5-position of thiophene .

- Transition metal catalysis : Pd-mediated C-H activation for coupling at the 3-position of thiophene .

Methodological Considerations

Q. How are reaction conditions optimized for scale-up?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve yields in sulfonamide coupling but require careful removal due to toxicity .

- Catalyst loading : Reducing Pd catalyst concentrations from 5% to 1% minimizes costs without sacrificing efficiency .

Q. What in vitro assays evaluate antimicrobial efficacy?

Q. How is metabolic stability assessed in preclinical studies?

- Liver microsome assays : Incubates the compound with rat or human microsomes, analyzing degradation via LC-MS/MS .

- CYP450 inhibition screening : Identifies drug-drug interaction risks using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.